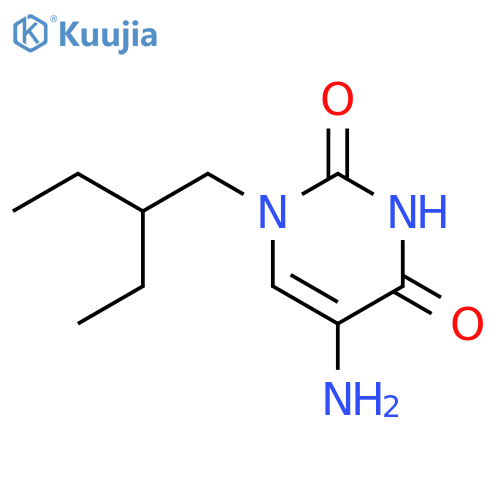

Cas no 1555005-55-4 (5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 1555005-55-4

- EN300-1108155

- AKOS021246324

-

- インチ: 1S/C10H17N3O2/c1-3-7(4-2)5-13-6-8(11)9(14)12-10(13)15/h6-7H,3-5,11H2,1-2H3,(H,12,14,15)

- InChIKey: RSWHCAWEQPDUAZ-UHFFFAOYSA-N

- ほほえんだ: O=C1NC(C(=CN1CC(CC)CC)N)=O

計算された属性

- せいみつぶんしりょう: 211.132076794g/mol

- どういたいしつりょう: 211.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 75.4Ų

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1108155-5.0g |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1555005-55-4 | 5g |

$3189.0 | 2023-05-23 | ||

| Enamine | EN300-1108155-10.0g |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1555005-55-4 | 10g |

$4729.0 | 2023-05-23 | ||

| Enamine | EN300-1108155-0.1g |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1555005-55-4 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1108155-10g |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1555005-55-4 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Enamine | EN300-1108155-2.5g |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1555005-55-4 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1108155-0.25g |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1555005-55-4 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| Enamine | EN300-1108155-0.5g |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1555005-55-4 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1108155-1.0g |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1555005-55-4 | 1g |

$1100.0 | 2023-05-23 | ||

| Enamine | EN300-1108155-0.05g |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1555005-55-4 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1108155-5g |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1555005-55-4 | 95% | 5g |

$2235.0 | 2023-10-27 |

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報

Introduction to 5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1555005-55-4)

5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential biological activities. This heterocyclic compound belongs to the tetrahydropyrimidine class, which has garnered considerable attention due to its role in the development of various therapeutic agents. The chemical formula and structural attributes of this molecule make it a promising candidate for further investigation in medicinal chemistry.

The compound’s molecular structure consists of a pyrimidine core substituted with an amino group at the 5-position and a 2-ethylbutyl group at the 1-position. Additionally, the presence of a dione moiety at the 2 and 4 positions introduces reactive sites that can be exploited for further functionalization. This structural framework suggests potential applications in the synthesis of more complex molecules designed to interact with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the pharmacokinetic properties of 5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione more effectively. Studies have indicated that the compound exhibits favorable solubility and metabolic stability, which are critical factors for its suitability as a drug candidate. Furthermore, its ability to cross cell membranes suggests potential for both oral and intravenous administration.

In the realm of drug discovery, 5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been investigated for its potential role in modulating various biological pathways. Preliminary studies have shown that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cancer progression. These findings align with the growing interest in developing small-molecule inhibitors that can selectively target pathological processes without significant off-target effects.

The synthesis of 5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. For instance, catalytic hydrogenation techniques have been utilized to introduce the tetrahydropyrimidine ring efficiently. Additionally, protecting group strategies have been employed to ensure regioselective functionalization at key positions within the molecule.

One of the most compelling aspects of 5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is its versatility in medicinal chemistry applications. Researchers have explored its use as a scaffold for designing novel derivatives with enhanced pharmacological properties. For example, modifications at the amino and dione groups have led to compounds with improved binding affinity and selectivity for specific biological targets. This underscores the importance of structural diversity in drug development efforts.

The compound’s potential extends beyond traditional therapeutic areas. Emerging research suggests that 5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may have applications in agrochemicals and material science due to its unique chemical properties. Its ability to interact with biological systems makes it a valuable intermediate in synthesizing molecules that can influence plant growth regulators or serve as precursors for advanced materials.

Regulatory considerations play a crucial role in the development and commercialization of 5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione as a pharmaceutical agent. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions that maintain consistency and safety. Furthermore, preclinical studies are essential to evaluate its toxicity profile and pharmacokinetic behavior before human trials can commence.

The future prospects for 5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are promising given its multifaceted applications and potential therapeutic benefits. Continued research efforts are expected to yield new insights into its mechanism of action and expand its utility across multiple disease indications. Collaborative initiatives between academia and industry will be instrumental in translating laboratory findings into clinical reality.

1555005-55-4 (5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品

- 13193-53-8(2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)

- 2229294-63-5(1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one)

- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)

- 2381892-64-2(rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid)

- 2137541-46-7(1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-)

- 2172053-76-6(1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)

- 2227799-97-3((1R)-3-amino-1-(3-bromo-4-methoxyphenyl)propan-1-ol)

- 2171872-70-9(4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane)

- 237406-38-1(6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid)

- 1261985-79-8([1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-)